

3-Fluorostyrene CAS number and properties

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Compound of Interest

Compound Name: **3-Fluorostyrene**

Cat. No.: **B1329300**

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An In-depth Technical Guide to **3-Fluorostyrene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorostyrene is a fluorinated organic compound that has garnered significant interest across scientific and industrial domains.^[1] Structurally, it is a derivative of styrene featuring a fluorine atom at the meta position of the aromatic ring. This substitution imparts unique electronic properties and reactivity, making it a valuable monomer for the synthesis of specialty polymers and a key building block in the creation of complex organic molecules, including active pharmaceutical ingredients (APIs).^[1] The presence of the fluorine atom can enhance lipophilicity, improve metabolic stability, and modulate the binding affinity of molecules, making it a strategic component in medicinal chemistry and drug design.^{[2][3]} This guide provides a comprehensive overview of **3-Fluorostyrene**, covering its chemical and physical properties, spectral data, safety and handling protocols, and its primary applications.

Core Chemical Identity

The fundamental identifier for **3-Fluorostyrene** is its CAS (Chemical Abstracts Service) Registry Number.

Identifier	Value
Chemical Name	1-ethenyl-3-fluorobenzene
Synonyms	1-Fluoro-3-vinylbenzene, m-Fluorostyrene
CAS Number	350-51-6[4][5]
EC Number	206-504-9[5][6]
Molecular Formula	C ₈ H ₇ F[1][4][7]
SMILES	C=Cc1ccccc(c1)F[8]
InChI Key	ZJSKEGAHBAHFON-UHFFFAOYSA-N[6][9]

Physicochemical Properties

3-Fluorostyrene is a colorless to nearly colorless liquid under standard conditions.[10] Its physical properties are summarized in the table below. It is typically supplied with an inhibitor, such as 4-tert-butylcatechol (TBC), to prevent spontaneous polymerization.[6][9]

Property	Value
Molecular Weight	122.14 g/mol [4][6]
Appearance	Colorless to Almost Colorless Liquid[10]
Density	1.025 g/mL at 25 °C[1][6]
Boiling Point	30-31 °C at 4 mmHg[1][6][7]
	41 °C at 13 mmHg[10]
Refractive Index (n _{20/D})	1.516 - 1.518[6][7]
Flash Point	29 °C (84.2 °F) - closed cup[1][6]
Purity	Typically >97.0% (GC)[10]
Solubility	Insoluble in water. Soluble in benzene, methanol, ethanol, and ether.[10]

Spectral Data

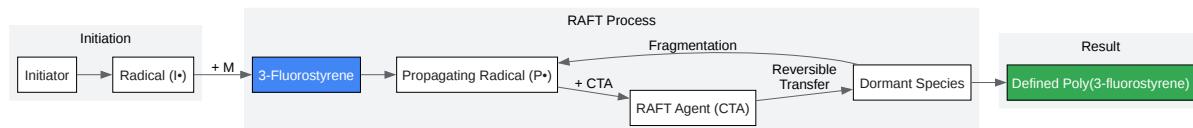
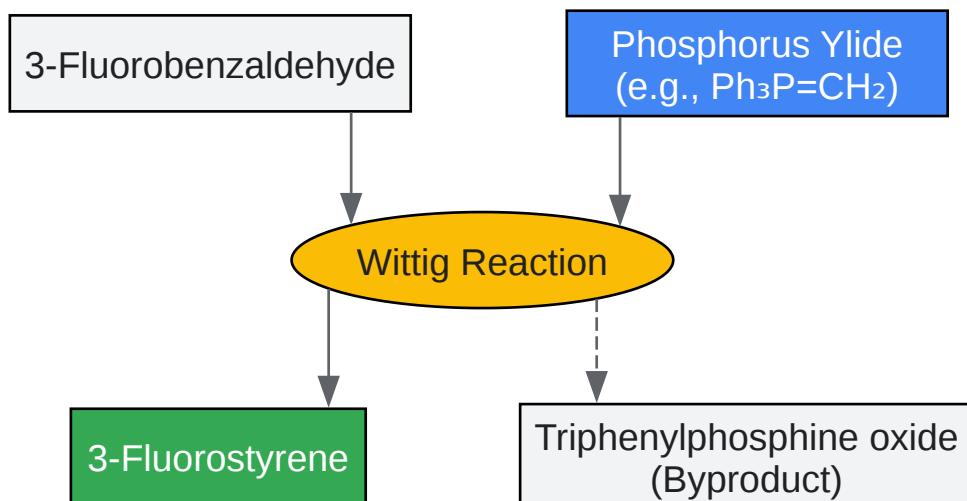
Spectral analysis is crucial for the identification and characterization of **3-Fluorostyrene**.

Spectroscopy	Data Reference
¹ H NMR	Spectra available in chemical databases. [11]
¹³ C NMR	Spectra available in chemical databases. [7] [11] [12]
Infrared (IR)	Spectra available for liquid film. [7]
Mass Spectrometry	Electron ionization mass spectra are available, with a top peak at m/z 122. [7] [11]

Synthesis and Reactivity

General Synthesis Pathway

While multiple specific synthetic routes exist, a common conceptual pathway to vinylarenes like **3-Fluorostyrene** involves a Wittig reaction. This process typically starts with a corresponding fluorinated benzaldehyde, which is reacted with a phosphorus ylide to form the vinyl group.



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